molecular formula C14H14N2OS2 B14364937 2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate CAS No. 92535-74-5

2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate

Katalognummer: B14364937
CAS-Nummer: 92535-74-5
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: IEQXWMAVTIUZKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the imidazole ring, enhancing its chemical diversity .

Wissenschaftliche Forschungsanwendungen

2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

Uniqueness

2-Oxo-2-phenylethyl 2-ethyl-1H-imidazole-5-carbodithioate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

92535-74-5

Molekularformel

C14H14N2OS2

Molekulargewicht

290.4 g/mol

IUPAC-Name

phenacyl 2-ethyl-1H-imidazole-5-carbodithioate

InChI

InChI=1S/C14H14N2OS2/c1-2-13-15-8-11(16-13)14(18)19-9-12(17)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,15,16)

InChI-Schlüssel

IEQXWMAVTIUZKU-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=C(N1)C(=S)SCC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.